molecular formula C10H5F3O3S B1456702 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid CAS No. 885279-13-0

5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid

Cat. No.: B1456702
CAS No.: 885279-13-0
M. Wt: 262.21 g/mol
InChI Key: XKONKDCQIVYHGO-UHFFFAOYSA-N
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Description

5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position of the benzo[b]thiophene core. This substituent imparts distinct electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound has been investigated for agricultural applications, particularly as a component in plant disease control compositions and growth regulators ().

Properties

IUPAC Name

5-(trifluoromethoxy)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O3S/c11-10(12,13)16-6-1-2-7-5(3-6)4-8(17-7)9(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKONKDCQIVYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723001
Record name 5-(Trifluoromethoxy)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-13-0
Record name 5-(Trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethoxy)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid (CAS No. 885279-13-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

This compound possesses unique structural features that contribute to its biological activity. The trifluoromethoxy group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes and its pharmacokinetic properties .

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene compounds, including 5-trifluoromethoxy derivatives, exhibit broad-spectrum antimicrobial activity. A study focused on synthesizing various thiophene derivatives demonstrated promising results against several pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .

CompoundTarget PathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values ranging from 7 to 20 µM against pancreatic and breast cancer cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. Research has highlighted that compounds with similar structures can significantly reduce inflammation markers in vitro .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as a modulator for receptors associated with inflammation and cancer progression.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal activity of several benzo[b]thiophene derivatives, including the trifluoromethoxy variant, revealing that these compounds could effectively inhibit fungal growth at low concentrations .
  • Cancer Cell Lines : In vitro studies on human leukemia cell lines demonstrated that treatment with thiophene derivatives led to significant reductions in cell viability, with some compounds causing IC50 values as low as 1.50 µM .

Scientific Research Applications

Pharmaceutical Development

5-Trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially anti-inflammatory and anti-cancer agents. Its structure allows for modifications that enhance therapeutic efficacy.

Case Studies

  • Anti-cancer Agents : Research has shown that derivatives of benzo[b]thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have identified lead candidates that inhibit kinases involved in cancer progression, such as LIMK1 and PIM kinases, which are critical in tumor cell metastasis .
  • Antimicrobial Activity : A study highlighted the synthesis of acylhydrazone derivatives from benzo[b]thiophene, demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity .

Material Science

The unique chemical structure of this compound allows for the development of advanced materials with enhanced thermal stability and electrical properties, making it valuable in electronics.

Applications

  • Conductive Polymers : The incorporation of this compound into polymer matrices has been investigated to improve conductivity and thermal stability, essential for electronic applications .
  • Nanomaterials : Research indicates potential uses in nanotechnology, where its properties can be harnessed to create nanoscale devices with specific functionalities .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for developing agrochemicals such as herbicides and fungicides that effectively control pests while minimizing environmental impact.

Case Studies

  • Herbicide Development : The compound's fluorinated structure enhances its biological activity, making it a candidate for novel herbicides that target specific weed species without affecting crops .
  • Fungicide Efficacy : Studies have shown that derivatives of benzo[b]thiophenes exhibit antifungal properties, paving the way for new fungicides with improved efficacy against resistant strains .

Fluorine Chemistry

As a fluorinated compound, this compound is integral to synthesizing other fluorinated chemicals, which are vital in various applications, including refrigerants and solvents.

Applications

  • Fluorinated Solvents : The compound can be used to create solvents with low environmental impact due to their unique properties .
  • Refrigerants : Its fluorinated nature makes it suitable for developing refrigerants that are more efficient and environmentally friendly compared to traditional options .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAnti-cancer agents, anti-inflammatory drugsEffective against cancer cell lines; antimicrobial activity against MRSA
Material ScienceConductive polymers, nanomaterialsImproved thermal stability and electrical properties
Agricultural ChemistryHerbicides, fungicidesTargeted pest control with reduced environmental impact
Fluorine ChemistryFluorinated solvents, refrigerantsDevelopment of environmentally friendly chemical alternatives

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 5-trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid are influenced by its substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Properties/Applications References
This compound -OCF₃ at C5 High lipophilicity; used in plant disease control compositions and growth regulators
5-Fluorobenzo[b]thiophene-2-carboxylic acid -F at C5 Enhanced metabolic stability; research applications in oncology and antimicrobial studies
5-Bromobenzo[b]thiophene-2-carboxylic acid -Br at C5 Increased molecular weight; potential anticancer activity (in vitro screening)
5-Methoxybenzo[b]thiophene-2-carboxylic acid -OCH₃ at C5 Moderate lipophilicity; optimized as Clk1/4 kinase inhibitors with cellular potency
5-(4-Chlorophenyl)-thiophene-2-carboxylic acid -Cl-phenyl at C5 Anticancer activity surpassing doxorubicin in specific cell lines

Substituent Effects on Lipophilicity and Bioactivity

  • Trifluoromethoxy (-OCF₃) : This group significantly increases lipophilicity (clogP) compared to methoxy (-OCH₃) or halogens (-F, -Br). The strong electron-withdrawing nature of -OCF₃ enhances membrane permeability but may reduce aqueous solubility, limiting pharmaceutical applications .
  • Fluoro (-F) : Introduces moderate lipophilicity and improves metabolic stability, making it suitable for drug development. 5-Fluoro analogs show promise in antiproliferative assays .
  • Bromo (-Br) : Adds steric bulk and high molecular weight, which can hinder target binding but improve selectivity in certain contexts .

Pharmacokinetic and Physicochemical Properties

Property 5-Trifluoromethoxy 5-Fluoro 5-Bromo 5-Methoxy
Molecular Weight (g/mol) ~276.2 ~226.2 ~256.1 ~208.2
clogP (Predicted) 3.8 2.5 3.2 2.1
Solubility (mg/mL, aqueous) Low (<0.1) Moderate (0.5–1) Low (<0.1) Moderate (1–2)
Metabolic Stability High High Moderate Moderate

Preparation Methods

Reaction Conditions

  • Starting Materials: 2-chloro-5-(trifluoromethoxy)benzaldehyde or 2-fluoro-4-(trifluoromethoxy)benzaldehyde (commercially available or synthesized).
  • Nucleophile: 2-mercaptoacetic acid or ethyl thioglycolate.
  • Base: Potassium hydroxide (KOH) or potassium carbonate (K2CO3).
  • Solvents: Water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous alkali solutions.
  • Temperature: Typically between 60°C to 140°C.
  • Pressure: Reactions often conducted in sealed pressure vessels at mild pressures (~15-30 psi) to facilitate cyclization.
  • Phase Transfer Catalysts: Tetrabutylammonium bromide (TBAB) is commonly used to enhance reaction rates.

Reaction Mechanism Overview

  • The halogenated benzaldehyde reacts with mercaptoacetic acid under basic conditions to form a thioether intermediate.
  • Intramolecular cyclization occurs via nucleophilic substitution or condensation, forming the benzo[b]thiophene ring.
  • The intermediate is then acidified to precipitate the free carboxylic acid.

Representative Procedure (Adapted from Patent WO1999047510A2 and EP1064276B1)

Step Reagents & Conditions Outcome
1 Mix 2-chloro-5-(trifluoromethoxy)benzaldehyde (10 g, 0.048 mol), 2-mercaptoacetic acid (4.7 ml), potassium hydroxide (8.4 g), TBAB (0.2 g), and water (85 ml) in a sealed glass pressure bottle Formation of reaction mixture
2 Heat at 140°C for 45 minutes in oil bath under sealed conditions Homogeneous reaction mixture and intermediate formation
3 Cool to ambient temperature, add water, wash with ether to remove impurities Purification step
4 Acidify aqueous layer with hydrochloric acid to pH ~1-2 Precipitation of this compound
5 Filter, wash with water, and dry the pale yellow solid Isolated product with ~90-94% yield

Alternative Synthesis via Ethyl Thioglycolate and Halogenated Benzaldehydes

An alternative approach involves using ethyl thioglycolate instead of mercaptoacetic acid, followed by hydrolysis of the ester to the free acid.

Reaction Conditions

Representative Procedure (Adapted from PMC Article 2022 and 2024)

Step Reagents & Conditions Outcome
1 Stir 2-fluoro-4-(trifluoromethoxy)benzaldehyde (5.20 mmol), ethyl thioglycolate (6.20 mmol), and K2CO3 (5.70 mmol) in anhydrous DMF (10 mL) at 60°C for 2 hours under N2 Formation of ethyl 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylate
2 Dilute with water, extract with diethyl ether, dry over Na2SO4, concentrate Purification of ester intermediate
3 Recrystallize from methanol Pure ester obtained
4 Hydrolyze ester by stirring with 3N NaOH in ethanol overnight at room temperature Conversion to this compound
5 Acidify with 1N HCl, extract with ethyl acetate, dry, and concentrate Isolated free acid

Intramolecular Wittig Reaction Approach for Benzothiophene Formation

A more advanced synthetic route involves the intramolecular Wittig reaction to form the benzo[b]thiophene core, starting from 2-mercaptobenzenemethanol derivatives.

Reaction Overview

  • Preparation of phosphonium salt intermediate from 2-mercaptobenzenemethanol and triphenylphosphine hydrobromide.
  • Reaction of phosphonium salt with acyl chlorides bearing trifluoromethoxy substituents in the presence of triethylamine.
  • Cyclization via intramolecular Wittig reaction at elevated temperature (~110°C).
  • Purification by silica gel chromatography.

Advantages

  • High regioselectivity and yields.
  • Allows introduction of various substituents including trifluoromethoxy groups.
  • Suitable for complex derivative synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Base-mediated cyclization of halogenated benzaldehyde with mercaptoacetic acid 2-chloro-5-(trifluoromethoxy)benzaldehyde, 2-mercaptoacetic acid KOH, TBAB, H2O, 140°C, sealed vessel 90-94 Straightforward, scalable
Ethyl thioglycolate route with hydrolysis 2-fluoro-4-(trifluoromethoxy)benzaldehyde, ethyl thioglycolate K2CO3, DMF, 60°C; NaOH hydrolysis 85-90 Ester intermediate, mild conditions
Intramolecular Wittig reaction 2-mercaptobenzenemethanol, trifluoromethoxy acyl chlorides Triphenylphosphine hydrobromide, triethylamine, toluene, 110°C 80-95 High selectivity, chromatography purification

Research Findings and Notes

  • The presence of the trifluoromethoxy group requires careful selection of reaction conditions to avoid decomposition or side reactions.
  • Phase transfer catalysts such as TBAB significantly improve reaction rates and yields in aqueous base-mediated cyclizations.
  • Use of anhydrous solvents and inert atmospheres is recommended for sensitive intermediates, especially in Wittig-type reactions.
  • Acidification steps are critical to isolate the free acid from alkali metal salts formed during the reaction.
  • Reported melting points and purity data confirm the successful synthesis of the target compound with high purity (mp ~178-179°C for related trifluoromethyl derivatives).

Q & A

Basic Question: What are the standard synthetic routes for preparing 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Functionalization of the benzo[b]thiophene core. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or coupling reactions, as seen in analogous thiophene derivatives .
  • Step 2: Carboxylic acid group installation. This may involve oxidation of a methyl group (e.g., using KMnO₄ in acidic conditions) or hydrolysis of nitriles/esters .
  • Key Characterization: Intermediate and final products are validated using NMR (¹H/¹³C/¹⁹F), IR, and mass spectrometry. Purity is confirmed via HPLC .

Basic Question: How is the anti-inflammatory activity of this compound evaluated in preclinical studies?

Answer:

  • In vitro assays: Inhibition of cyclooxygenase (COX-1/COX-2) enzymes is measured using fluorometric or colorimetric kits. IC₅₀ values are calculated to compare potency .
  • In vivo models: Murine models (e.g., carrageenan-induced paw edema) assess dose-dependent reduction in inflammation. Histopathological analysis complements biochemical data .
  • Controls: Reference drugs like indomethacin or celecoxib are used for comparative efficacy .

Advanced Question: How can researchers optimize reaction yields for introducing the trifluoromethoxy group?

Answer:

  • Catalyst Screening: Palladium or copper catalysts (e.g., CuI) are tested for cross-coupling reactions. Evidence suggests ligand choice (e.g., Xantphos) significantly impacts yield .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while elevated temperatures (80–120°C) accelerate kinetics .
  • Workflow: Design-of-experiment (DoE) methodologies systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

Advanced Question: What analytical challenges arise in characterizing trifluoromethoxy-containing derivatives, and how are they addressed?

Answer:

  • Spectral Overlaps: ¹⁹F NMR resolves trifluoromethoxy signals (−58 to −60 ppm), but overlapping peaks may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
  • Stability Issues: Trifluoromethoxy groups can hydrolyze under acidic conditions. Stability studies (pH 2–7, 37°C) guide storage protocols (e.g., inert atmosphere, −20°C) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions, while LC-MS/MS detects degradation products .

Advanced Question: How to reconcile discrepancies in biological activity data across structurally similar derivatives?

Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing trifluoromethoxy with methoxy or halogen) to identify critical pharmacophores .
  • Statistical Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity. Outliers may indicate assay-specific artifacts .
  • Target Engagement Studies: Radioligand binding or cellular thermal shift assays (CETSA) confirm direct target interaction, ruling off-target effects .

Advanced Question: What strategies mitigate decomposition of the carboxylic acid moiety during storage?

Answer:

  • Lyophilization: Freeze-drying the compound as a sodium or potassium salt enhances stability compared to the free acid form .
  • Additives: Antioxidants (e.g., BHT) or chelating agents (EDTA) prevent oxidative degradation. Moisture-sensitive batches are stored with desiccants .
  • Accelerated Stability Testing: Stress conditions (40°C/75% RH for 6 months) predict shelf life using ICH guidelines .

Basic Question: What spectroscopic techniques differentiate positional isomers in benzo[b]thiophene derivatives?

Answer:

  • NOESY NMR: Probes spatial proximity of substituents (e.g., trifluoromethoxy at position 5 vs. 4) through nuclear Overhauser effects .
  • X-ray Crystallography: Resolves crystal structures to unambiguously assign substituent positions. Requires high-purity single crystals .
  • Vibrational Spectroscopy: IR frequencies of C=O (1700–1720 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) vary with substitution patterns .

Advanced Question: How to design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement: Substitute labile groups (e.g., ester with amide) while retaining hydrogen-bonding capacity. Fluorine incorporation can block metabolic hotspots .
  • In vitro Metabolism Assays: Liver microsomes (human/rat) identify major metabolites. LC-HRMS tracks hydroxylation or glucuronidation .
  • Computational Modeling: Quantum mechanical (QM) calculations predict sites of CYP450-mediated oxidation. Docking studies optimize binding to avoid vulnerable regions .

Basic Question: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate. Collect waste in designated containers for incineration .
  • First Aid: Skin contact requires immediate washing with water. Inhalation necessitates fresh air and medical evaluation .

Advanced Question: How to troubleshoot low yields in Suzuki-Miyaura couplings involving boronate esters of this compound?

Answer:

  • Purification of Boronates: Ensure intermediates (e.g., 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid) are >95% pure via recrystallization .
  • Oxygen Sensitivity: Degas solvents (THF, dioxane) and use Schlenk lines to maintain inert atmospheres .
  • Catalyst Optimization: Screen Pd sources (Pd(OAc)₂, PdCl₂(dppf)) and bases (Cs₂CO₃, K₃PO₄). Microwaves (100–150°C) may enhance coupling efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid
Reactant of Route 2
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5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid

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